

Dihydroconiferyl Alcohol (CAS 2305-13-7): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dihydroconiferyl alcohol

Cat. No.: B122108

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroconiferyl alcohol (DCA), with the CAS number 2305-13-7, is a phenolic compound naturally occurring in various plants, including the American sycamore (*Acer pseudoplatanus* L.) and maple syrup.[1] Structurally, it is characterized as a 2-methoxyphenol substituted with a 3-hydroxypropyl group at the fourth position on the benzene ring.[2] This compound has garnered significant interest in the scientific community due to its diverse biological activities, including potential anticancer, antioxidant, and plant growth-regulating properties. This technical guide provides a comprehensive overview of **Dihydroconiferyl alcohol**, summarizing its chemical and physical properties, detailing experimental protocols for its synthesis and biological evaluation, and illustrating its known signaling pathway interactions.

Chemical and Physical Properties

Dihydroconiferyl alcohol is a white to pale yellow solid with a molecular formula of $C_{10}H_{14}O_3$ and a molecular weight of 182.22 g/mol.[3] It is characterized by a melting point range of 63-65 °C and a boiling point of approximately 275.62 °C.[3] Key physicochemical properties are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	2305-13-7	[2]
Molecular Formula	C ₁₀ H ₁₄ O ₃	[3]
Molecular Weight	182.22 g/mol	[3]
Melting Point	63-65 °C	[3]
Boiling Point	275.62 °C (estimate)	[3]
Density	1.0966 g/cm ³ (estimate)	[3]
Flash Point	159.3 °C	[3]
Vapor Pressure	3.49E-05 mmHg at 25°C	[3]
pKa	10.09 ± 0.20 (Predicted)	[3]
Physical Form	Solid	[4]
Storage Temperature	Room Temperature, sealed in dry conditions	[3][4]

Spectroscopic Data

The structural elucidation of **Dihydroconiferyl alcohol** is supported by various spectroscopic techniques.

Spectroscopic Data	Description
¹³ C NMR	Spectral data available in public databases.
Mass Spectrometry	Mass spectral data available in public databases.
Infrared (IR) Spectroscopy	IR spectral data available in public databases.

Synthesis of Dihydroconiferyl Alcohol

Dihydroconiferyl alcohol can be synthesized through the catalytic hydrogenation of coniferyl alcohol. The following protocol is a representative method.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

Materials:

- Coniferyl alcohol
- Methanol/Acetic acid (95:5 v/v) solvent mixture
- Palladium on charcoal (Pd/C, 10% w/w)
- Nitrogen gas
- Hydrogen gas
- PTFE syringe filter
- Ethanol
- Toluene

Procedure:

- Dissolve coniferyl alcohol in a methanol/acetic acid (95:5) mixture.
- Purge the reaction medium with nitrogen gas for 15 minutes.
- Add palladium on charcoal (10% w/w) to the reaction mixture.
- Place the reaction under a hydrogen gas atmosphere and stir overnight at room temperature.
- Upon completion of the reaction (monitored by TLC or other suitable analytical techniques), purge the reaction medium with nitrogen gas for 20 minutes.

- Filter the mixture through a PTFE syringe filter to remove the palladium catalyst.
- Rinse the filter with ethanol.
- Concentrate the filtrate under reduced pressure.
- To remove residual acetic acid, perform azeotropic distillation with toluene (three times) followed by azeotropic distillation with water (three times).
- The final product, **Dihydroconiferyl alcohol**, is obtained as a pure compound.

Biological Activities and Experimental Protocols

Dihydroconiferyl alcohol exhibits a range of biological activities, making it a compound of interest for further research and development.

Anticancer Activity

Preliminary studies suggest that **Dihydroconiferyl alcohol** possesses anticancer properties.^[3] The cytotoxic effects of this compound against various cancer cell lines can be evaluated using the MTT or similar cell viability assays to determine the half-maximal inhibitory concentration (IC₅₀).

Experimental Protocol: MTT Assay for Cytotoxicity

- **Cell Culture:** Culture the desired cancer cell lines in appropriate media and conditions.
- **Cell Seeding:** Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of **Dihydroconiferyl alcohol** (typically in a logarithmic dilution series) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
- **MTT Addition:** After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

- Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antioxidant Activity

Dihydroconiferyl alcohol has demonstrated antioxidant properties, which can be quantified using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Experimental Protocol: DPPH Radical Scavenging Assay

- Reagent Preparation: Prepare a stock solution of DPPH in methanol.
- Reaction Mixture: In a 96-well plate, add different concentrations of **Dihydroconiferyl alcohol** to the DPPH solution. Include a blank (methanol) and a positive control (e.g., ascorbic acid or Trolox).
- Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
- Absorbance Measurement: Measure the absorbance of each well at 517 nm.
- Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula:
$$\% \text{ Scavenging} = [1 - (\text{Absorbance of sample} / \text{Absorbance of control})] \times 100$$
- EC₅₀ Determination: Determine the half-maximal effective concentration (EC₅₀), the concentration of the compound that scavenges 50% of the DPPH radicals, by plotting the percentage of scavenging activity against the concentration of **Dihydroconiferyl alcohol**.

Experimental Protocol: ABTS Radical Scavenging Assay

- **ABTS Radical Cation Generation:** Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
- **Dilution:** Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
- **Reaction:** Add different concentrations of **Dihydroconiferyl alcohol** to the diluted ABTS•+ solution.
- **Absorbance Measurement:** After a set incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.
- **Calculation:** Calculate the percentage of ABTS•+ scavenging activity.
- **EC₅₀ Determination:** Determine the EC₅₀ value as described for the DPPH assay.

Plant Growth Regulation

Dihydroconiferyl alcohol has been identified as a cell division factor in plants and can stimulate the growth of plant tissues.^[1] It has been shown to act synergistically with plant hormones like auxins and cytokinins.

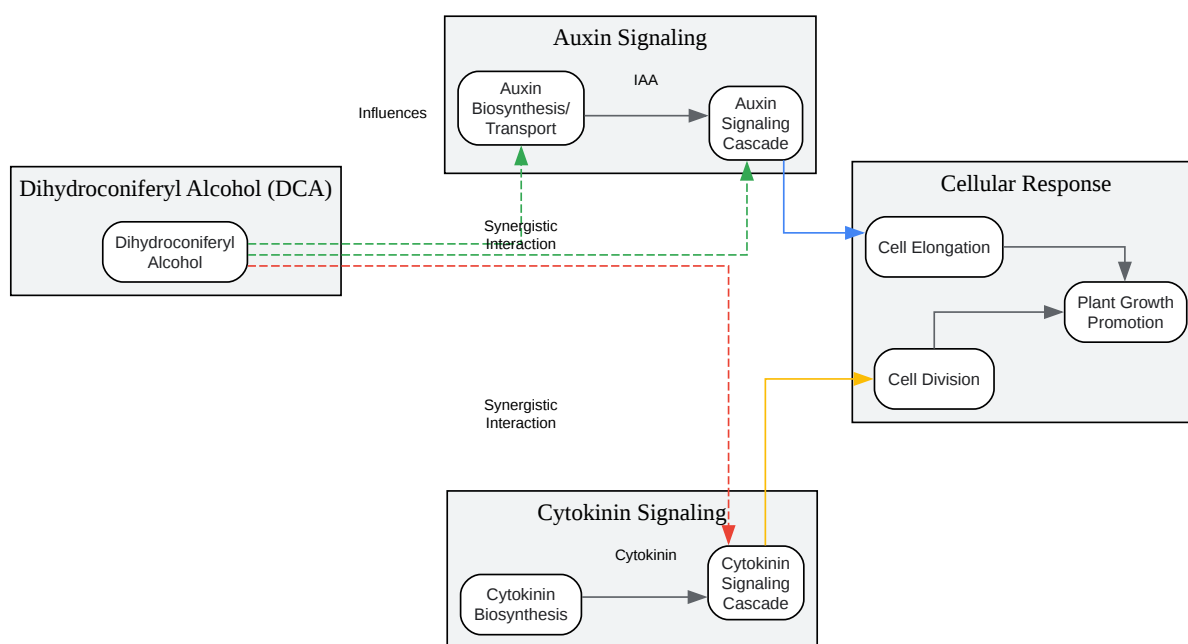
Signaling Pathway Interactions

Dihydroconiferyl alcohol is known to interact with plant hormone signaling pathways, particularly those of auxin and cytokinin, to regulate plant growth and development.

Interaction with Auxin and Cytokinin Signaling

Dihydroconiferyl alcohol has been observed to synergistically enhance the effects of auxins, such as indole-3-acetic acid (IAA), in promoting hypocotyl elongation.^[1] It also acts synergistically with cytokinins to promote callus growth.^[5] The exact molecular mechanism of this interaction is still under investigation, but it is hypothesized that **Dihydroconiferyl alcohol** may influence the biosynthesis, transport, or signal transduction of these key plant hormones.

Below is a conceptual diagram illustrating the potential points of interaction of **Dihydroconiferyl alcohol** within the auxin and cytokinin signaling pathways, leading to the promotion of cell division and growth.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Dihydroconiferyl alcohol | C₁₀H₁₄O₃ | CID 16822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ars.usda.gov [ars.usda.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Dihydroconiferyl Alcohol (CAS 2305-13-7): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b122108#dihydroconiferyl-alcohol-cas-number-2305-13-7-information>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com